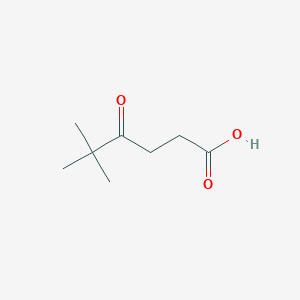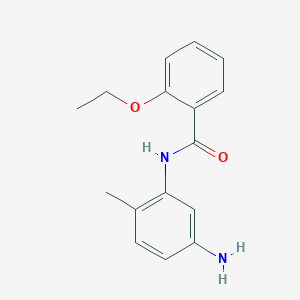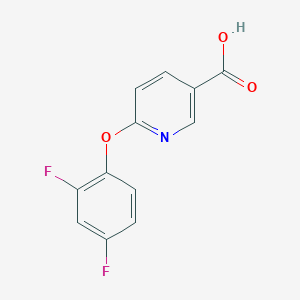
5,5-Dimethyl-4-oxohexanoic acid
Descripción general
Descripción
5,5-Dimethyl-4-oxohexanoic acid is an organic compound with the molecular formula C8H14O3. It is a derivative of hexanoic acid, characterized by the presence of a ketone group at the fourth carbon and two methyl groups at the fifth carbon.
Aplicaciones Científicas De Investigación
5,5-Dimethyl-4-oxohexanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmacologically active substance.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Métodos De Preparación
The synthesis of 5,5-Dimethyl-4-oxohexanoic acid typically involves the Claisen condensation of 3,3-dimethylbutan-2-one (pinacolone) with diethyl oxalate in the presence of sodium methanolate. This reaction yields 5,5-dimethyl-2,4-dioxohexanoic acid, which can be further processed to obtain the target compound . Industrial production methods may vary, but they generally follow similar synthetic routes, ensuring high purity and yield.
Análisis De Reacciones Químicas
5,5-Dimethyl-4-oxohexanoic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols.
Mecanismo De Acción
The mechanism of action of 5,5-Dimethyl-4-oxohexanoic acid involves its interaction with specific molecular targets and pathways. For instance, its analgesic and anti-inflammatory effects are believed to be mediated through the inhibition of certain enzymes and receptors involved in pain and inflammation pathways . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest a significant role in modulating biological processes.
Comparación Con Compuestos Similares
5,5-Dimethyl-4-oxohexanoic acid can be compared with other similar compounds, such as:
4,4-Dimethyl-5-oxohexanoic acid: Similar in structure but differs in the position of the ketone group and methyl groups.
Hexanoic acid derivatives: Various derivatives of hexanoic acid with different functional groups and substitutions. The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
5,5-dimethyl-4-oxohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-8(2,3)6(9)4-5-7(10)11/h4-5H2,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZDZPZFDKTEIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10515539 | |
| Record name | 5,5-Dimethyl-4-oxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10515539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57965-24-9 | |
| Record name | 5,5-Dimethyl-4-oxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10515539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of the synthesized 5,5-dimethyl-4-oxohexanoic acid derivatives discussed in the research papers?
A1: The research primarily focuses on synthesizing and evaluating novel derivatives of this compound for their potential analgesic (pain-relieving) and antimicrobial properties. [, ] Both studies highlight the synthesis of various N-hetarylamides and substituted esters of 2-[2-(diphenylmethylene)hydrazinyl]-5,5-dimethyl-4-oxohex-2-enoates. While the exact mechanisms of action are not fully elucidated within these papers, the observed biological activities suggest potential applications in developing new drug candidates for pain management and combating microbial infections.
Q2: How does the structure of the this compound derivatives influence their biological activity?
A2: Although specific Structure-Activity Relationship (SAR) data is not extensively discussed in the provided papers, it's clear that modifications to the this compound scaffold impact biological activity. [, ] For instance, introducing different N-hetaryl groups in the amide derivatives or varying substituents on the aromatic rings in the ester derivatives leads to differences in their analgesic and antimicrobial potencies. This suggests that further SAR studies could be valuable in optimizing these compounds for specific therapeutic applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(Acetylamino)phenyl]-3-chloropropanamide](/img/structure/B1318006.png)



![[2-(2-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine](/img/structure/B1318020.png)









